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Compound of Interest

Compound Name:
alpha-(2-

Bromophenyl)benzylamine

Cat. No.: B1284756 Get Quote

Technical Guide: α-(2-Bromophenyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and a

detailed synthesis protocol for α-(2-Bromophenyl)benzylamine, a key intermediate in organic

synthesis. This document is intended to serve as a valuable resource for researchers and

professionals engaged in chemical synthesis and drug development.

Core Molecular Data
The fundamental molecular properties of α-(2-Bromophenyl)benzylamine are summarized in

the table below for quick reference.
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Property Value Citation

Molecular Formula C₁₃H₁₂BrN [1][2]

Molecular Weight 262.15 g/mol [2][3]

CAS Number 55095-15-3 [1][2]

IUPAC Name
(2-bromophenyl)

(phenyl)methanamine
[2]

Physical Form Solid or viscous liquid [2]

Purity Typically ≥97% [2]

Storage Conditions
2-8°C, inert atmosphere, keep

in dark place
[2]

Synthesis Protocol: Reductive Amination
The synthesis of α-(2-Bromophenyl)benzylamine can be effectively achieved through the

reductive amination of 2-bromobenzaldehyde with benzylamine. This two-step, one-pot

reaction involves the initial formation of an imine intermediate, which is subsequently reduced

to the target secondary amine.

Materials and Reagents:
2-Bromobenzaldehyde

Benzylamine

Sodium borohydride (NaBH₄) or a similar reducing agent like benzylamine-borane[2][4]

Methanol (or another suitable protic solvent)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Dichloromethane (DCM) or ethyl acetate for extraction

Hydrochloric acid (HCl), 1M solution
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Sodium bicarbonate (NaHCO₃), saturated solution

Brine (saturated NaCl solution)

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser (if heating is required)

Separatory funnel

Rotary evaporator

Experimental Procedure:
Imine Formation:

In a round-bottom flask, dissolve 1.0 equivalent of 2-bromobenzaldehyde in methanol.

To this solution, add 1.0 to 1.2 equivalents of benzylamine dropwise at room temperature

with stirring.

The reaction mixture is typically stirred for 1-2 hours to facilitate the formation of the

corresponding imine. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).

Reduction:

Once imine formation is complete, cool the reaction mixture in an ice bath.

Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise to the stirred

solution. Caution: Hydrogen gas evolution will occur.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature for an additional 2-4 hours, or until the reaction is complete as indicated by

TLC.

Work-up and Purification:
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Quench the reaction by the slow addition of 1M HCl to neutralize the excess reducing

agent and decompose the borate complexes.

Concentrate the mixture using a rotary evaporator to remove the methanol.

Add dichloromethane or ethyl acetate to the residue and transfer the mixture to a

separatory funnel.

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and

then with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

The crude α-(2-Bromophenyl)benzylamine can be further purified by column

chromatography on silica gel if necessary.

Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of α-(2-

Bromophenyl)benzylamine via reductive amination.

Starting Materials:
2-Bromobenzaldehyde

Benzylamine
Step 1:

Imine Formation

Solvent:
Methanol Step 2:

Reduction

Imine Intermediate

Reducing Agent:
Sodium Borohydride (NaBH4)

Step 3:
Work-up & Purification

Final Product:
alpha-(2-Bromophenyl)benzylamine

Click to download full resolution via product page

Caption: Synthesis workflow for α-(2-Bromophenyl)benzylamine.
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α-(2-Bromophenyl)benzylamine serves as a versatile building block in organic synthesis. The

presence of the bromine atom provides a reactive site for various cross-coupling reactions,

such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the construction of more

complex molecular architectures. The amine functionality offers another point for chemical

modification. These characteristics make it a valuable intermediate in the synthesis of novel

pharmaceutical compounds and other fine chemicals. Halogenated benzylamines, in general,

are utilized in the development of agrochemicals and have been identified in the structure of

potent enzyme inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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